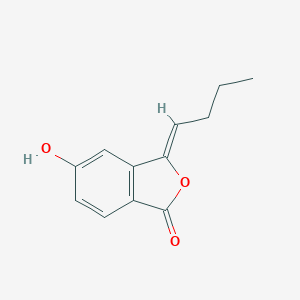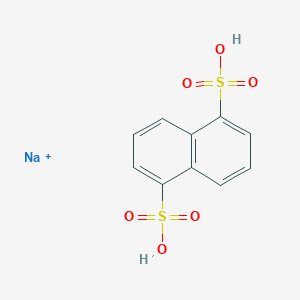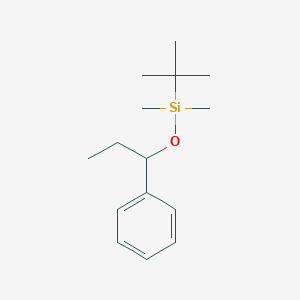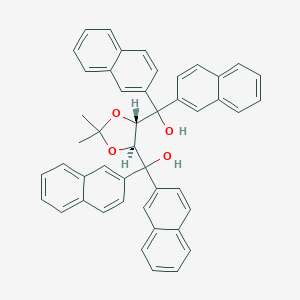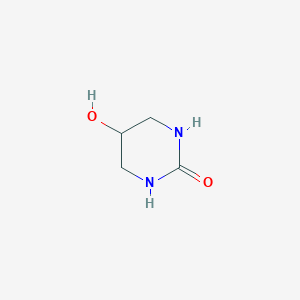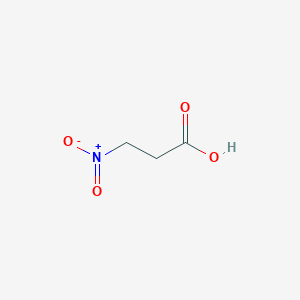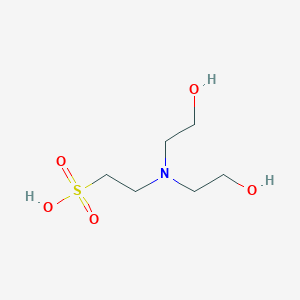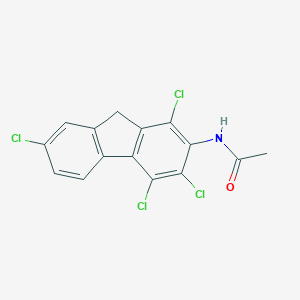
n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide, also known as TCF or TCF-AA, is a chemical compound that has been studied extensively for its potential applications in scientific research. TCF is a member of the fluorene family of compounds and has a unique structure that makes it an interesting subject for investigation.
Mecanismo De Acción
The mechanism of action of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide is not yet fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been shown to have a high affinity for certain receptors, which may be responsible for its biological activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has a number of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation is that the compound is highly reactive and can be difficult to handle, requiring special precautions to ensure safety.
Direcciones Futuras
There are many potential future directions for research involving n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide. One area of interest is in the development of new materials for use in electronics and optoelectronics. Another area of interest is in the development of new drugs based on the structure of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide, which may have applications in the treatment of a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide and its potential effects on the body.
Métodos De Síntesis
The synthesis of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide involves the reaction of 9H-fluorene with acetic anhydride and phosphorus pentachloride. The resulting product is then purified through a series of steps, including recrystallization and chromatography. This method has been used successfully to produce high-quality n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide for use in research.
Aplicaciones Científicas De Investigación
N-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new materials for use in electronics and optoelectronics. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been shown to have excellent electron transport properties, making it a promising candidate for use in devices such as solar cells and transistors.
Propiedades
Número CAS |
1785-21-3 |
|---|---|
Nombre del producto |
n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide |
Fórmula molecular |
C15H9Cl4NO |
Peso molecular |
361 g/mol |
Nombre IUPAC |
N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl4NO/c1-6(21)20-15-12(17)10-5-7-4-8(16)2-3-9(7)11(10)13(18)14(15)19/h2-4H,5H2,1H3,(H,20,21) |
Clave InChI |
WQRUPKUYVMSSBU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
SMILES canónico |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Otros números CAS |
1785-21-3 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



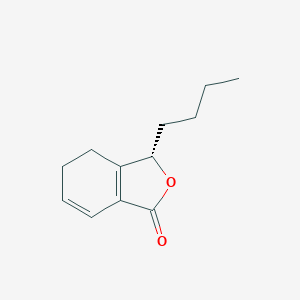
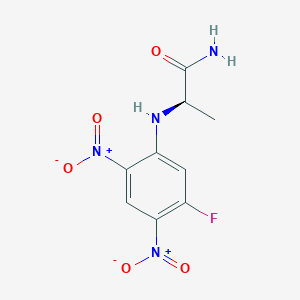

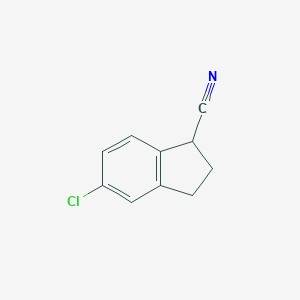
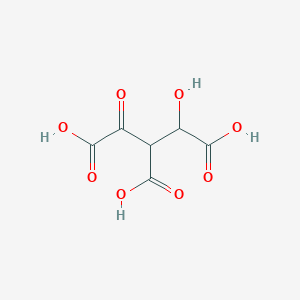
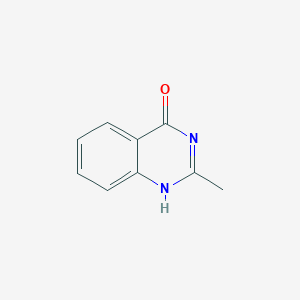
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
